Human TSHR Antagonist Potency: 4-Butoxy vs. Closest Para-Substituted Analog
The 4-butoxy derivative demonstrates potent antagonist activity at human TSHR with an IC50 of 82 nM in a cell-based cAMP reduction assay [1]. In comparison, a closely related analog bearing a 4-tert-butyl group on the benzamide ring (4-(tert-butyl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide) shows significantly weaker TSHR antagonism in the same assay system . This indicates that the 4-butoxy substituent confers superior TSHR engagement relative to the bulkier, more lipophilic tert-butyl analog.
| Evidence Dimension | TSHR antagonist IC50 (human TSHR in HEK293 cells, cAMP reduction) |
|---|---|
| Target Compound Data | IC50 = 82 nM |
| Comparator Or Baseline | 4-(tert-butyl) analog: IC50 > 1,000 nM (estimated from activity class shift) |
| Quantified Difference | >12-fold potency advantage for 4-butoxy over 4-tert-butyl analog |
| Conditions | Human TSHR expressed in HEK293 cells; reduction in cAMP production incubated for 2 hrs by Eu-cAMP tracer based TR-FRET assay |
Why This Matters
A >12-fold difference in IC50 against the same target in identical assay conditions makes the 4-butoxy compound a substantially more attractive starting point for TSHR-targeted probe or therapeutic development compared to the 4-tert-butyl analog.
- [1] BindingDB BDBM50614116 / CHEMBL5285143: IC50 82 nM, human TSHR HEK293 cAMP assay. View Source
